(3-Cyanobutyl)dimethylchlorosilane
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Overview
Description
(3-Cyanobutyl)dimethylchlorosilane is an organosilicon compound characterized by the presence of a silicon-chlorine bond and a cyanobutyl group. This compound is part of the broader class of chlorosilanes, which are widely used in various chemical processes due to their reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyanobutyl)dimethylchlorosilane typically involves the reaction of (3-cyanobutyl)trimethylsilane with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the molar ratio of reactants.
Chemical Reactions Analysis
Types of Reactions: (3-Cyanobutyl)dimethylchlorosilane can undergo various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents can lead to the formation of corresponding cyanobutylsilanol.
Reduction: Reduction reactions can produce (3-cyanobutyl)dimethylsilane.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkoxy or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Cyanobutylsilanol (from oxidation)
(3-cyanobutyl)dimethylsilane (from reduction)
Various substituted chlorosilanes (from substitution reactions)
Scientific Research Applications
(3-Cyanobutyl)dimethylchlorosilane finds applications in several scientific fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of silane-based compounds.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of silicon-based materials and coatings.
Mechanism of Action
The mechanism by which (3-Cyanobutyl)dimethylchlorosilane exerts its effects involves the interaction of the silicon-chlorine bond with nucleophiles or electrophiles. The compound can act as a precursor for the formation of various silane derivatives, which can further participate in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
(3-Cyanobutyl)dimethylchlorosilane is compared with other similar compounds, such as:
Trimethylsilyl chloride (TMS-Cl): Similar in structure but lacks the cyanobutyl group.
Dimethyldichlorosilane: Another chlorosilane with two methyl groups attached to silicon.
Chlorosilanes: General class of compounds with silicon-chlorine bonds.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to other chlorosilanes.
Properties
IUPAC Name |
4-[chloro(dimethyl)silyl]-2-methylbutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNSi/c1-7(6-9)4-5-10(2,3)8/h7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDJTXSTYGEZGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC[Si](C)(C)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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